2-Methylimidazo[1,2-a]pyridin-5-amine
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Overview
Description
2-Methylimidazo[1,2-a]pyridin-5-amine is a heterocyclic aromatic amine that belongs to the class of imidazo[1,2-a]pyridines. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. It is known for its unique structural properties, which contribute to its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylimidazo[1,2-a]pyridin-5-amine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization. This reaction typically requires acidic or basic conditions and elevated temperatures to proceed efficiently .
Industrial Production Methods
Industrial production of this compound often involves multicomponent reactions, oxidative coupling, and tandem reactions. These methods are preferred due to their efficiency and scalability. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methylimidazo[1,2-a]pyridin-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like bromine and iodine. The reactions typically require specific solvents and controlled temperatures to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and halogenated derivatives. These products are often characterized using techniques such as X-ray diffraction and NMR spectroscopy to confirm their structures .
Scientific Research Applications
2-Methylimidazo[1,2-a]pyridin-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Methylimidazo[1,2-a]pyridin-5-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and interfere with DNA synthesis, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Methylimidazo[1,2-a]pyridin-5-amine include:
- 2-Amino-1-propargylpyridinium
- 2-Amino-1-(2-bromoallyl)pyridinium
- 3-Methylimidazo[1,2-a]pyridine
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and the resulting biological activities. Its unique structure allows it to interact with different molecular targets, making it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-methylimidazo[1,2-a]pyridin-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-6-5-11-7(9)3-2-4-8(11)10-6/h2-5H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOFFJUHGYUNOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=N1)C=CC=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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